2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-3-20-13-15-23(16-14-20)31-18-21(17-26(31)33)28-29-24-11-7-8-12-25(24)32(28)19-27(34)30(2)22-9-5-4-6-10-22/h4-16,21H,3,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAJNKQCKVUOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common approach is to start with the synthesis of the pyrrolidine and benzodiazole cores separately, which are then coupled under specific conditions to form the final compound.
Synthesis of Pyrrolidine Core: The pyrrolidine core can be synthesized through a series of reactions starting from commercially available starting materials. For example, the reaction of 4-ethylbenzaldehyde with an appropriate amine can form the pyrrolidine ring.
Synthesis of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the pyrrolidine and benzodiazole cores using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbonyl group in the pyrrolidine ring, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It may find use in the development of new catalysts or as a component in specialized coatings or polymers.
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares structural homology with several synthesized derivatives, differing primarily in substituents on the phenyl ring and the acetamide side chain. Key analogs include:
*Estimated based on molecular formula of analogs.
†Calculated from the formula of the ethoxyphenyl derivative (C₂₉H₃₂N₄O₃).
Key Observations :
- Substituent Position : The 4-ethylphenyl group in the target compound may confer enhanced lipophilicity compared to the 3-methylphenyl analogs in . This could influence solubility and membrane permeability in biological systems.
- Acetamide Side Chain : The N-methyl-N-phenyl group distinguishes the target compound from derivatives with bulkier substituents (e.g., N-isopropyl-N-phenyl in ), which may alter steric interactions in binding assays.
- Thermal Stability: The decomposition temperature of Compound 14 (204°C) suggests that derivatives with rigid pyrrolidinone cores exhibit moderate thermal stability, a trait likely shared by the target compound .
Spectroscopic and Analytical Comparisons
- NMR and IR Data: The benzimidazole-pyrrolidinone scaffold in analogs produces characteristic signals: 1H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (pyrrolidinone CH₂), and δ 2.0–3.0 ppm (alkyl substituents) . IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of pyrrolidinone) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 418 for Compound 12 ) align with calculated values, supporting structural fidelity.
Research Implications and Limitations
- Structural Insights: The comparison highlights the role of substituents in modulating physicochemical properties.
- Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided sources. Further studies using techniques like X-ray crystallography (via SHELXL ) or pharmacological assays are necessary for a comprehensive evaluation.
Biological Activity
The compound 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide is a complex organic molecule characterized by its unique structural features, including a benzodiazole ring and a pyrrolidinone moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.5 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, interactions with biological targets, and potential therapeutic applications.
Pharmacological Properties
- Antimicrobial Activity :
- Enzyme Inhibition :
-
Binding Affinity :
- The unique combination of functional groups in this compound may enhance its binding affinity to biological targets such as receptors and enzymes, making it a candidate for drug development.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds structurally related to This compound .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling aromatic and heterocyclic precursors. For example:
- Step 1 : Formation of the pyrrolidinone core via cyclization reactions under controlled pH and temperature .
- Step 2 : Introduction of the benzimidazole moiety using coupling agents like EDCI or DCC in anhydrous conditions .
- Step 3 : N-methylation and phenylacetamide functionalization via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Key Challenges : Low yields in cyclization steps (~53-67% in analogous compounds) and purification difficulties due to polar byproducts. Chromatography (e.g., silica gel) is often required .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the 5-oxopyrrolidin-3-yl group shows distinct δ 2.5–3.5 ppm signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 442 in analogous structures) and detects impurities .
- FT-IR : Confirms functional groups like amide (C=O stretch ~1650 cm) and benzodiazole (N-H bend ~1550 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., 4-ethylphenyl vs. 3-methylphenyl) and assess activity changes. For example, replacing 4-ethylphenyl with 3-chlorophenyl in analogs increased antimicrobial potency but reduced solubility .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Data Reprodubility : Validate findings across multiple labs, as seen in studies on oxadiazole derivatives where IC values for anticancer activity varied by ±15% due to assay conditions .
Q. What experimental strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., morpholino) to the acetamide side chain to enhance aqueous solubility, as demonstrated in triazol-1-yl-N-phenylacetamide derivatives .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., pyrrolidinone ring oxidation). Block degradation via fluorination or methyl group addition .
- In Silico Modeling : Use tools like SwissADME to predict bioavailability and blood-brain barrier penetration based on logP (target: 2–3) and polar surface area (<140 Å) .
Q. How can structural contradictions between computational predictions and crystallographic data be addressed?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D conformation discrepancies (e.g., torsion angles in the benzodiazole ring) by growing single crystals via vapor diffusion with solvents like ethanol/water (70:30) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to refine force fields and improve docking accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
